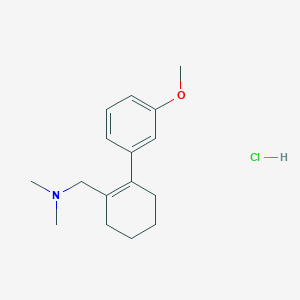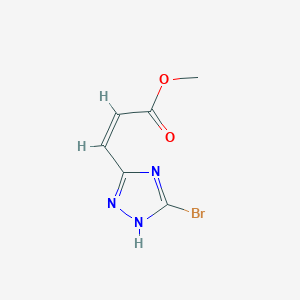
3-乙基-5-碘异噁唑
描述
3-Ethyl-5-iodo-isoxazole is a chemical compound with the CAS Number: 1427195-43-4. It has a molecular weight of 223.01 and its IUPAC name is 3-ethyl-5-iodoisoxazole .
Molecular Structure Analysis
The molecular structure of 3-Ethyl-5-iodo-isoxazole can be represented by the linear formula C5H6INO . The InChI code for this compound is 1S/C5H6INO/c1-2-4-3-5 (6)8-7-4/h3H,2H2,1H3 .Physical And Chemical Properties Analysis
3-Ethyl-5-iodo-isoxazole is a yellow liquid . More detailed physical and chemical properties are not available in the current literature.科学研究应用
合成和生物学特性
有机化学的最新研究集中在杂环化合物的化学,比如异噁唑烷,这些化合物存在于生物活性化合物、药物和农药中。异噁唑-5(4H)-酮及其衍生物,包括与3-乙基-5-碘异噁唑相关的化合物,展现出显著的生物学特性。这些特性包括抗菌、抗炎、抗真菌、抗癌、镇痛、杀真菌和杀虫活性。对这些化合物的环保合成方法的开发具有很高的兴趣,正如Kiyani and Mosallanezhad (2018)的工作所展示的。
抗病毒活性
源自5-碘异噁唑的异噁唑,如5-异噁唑-5-基-2′-脱氧尿嘧啶,已显示出对包括单纯疱疹病毒1和2、脑心肌炎病毒、柯萨奇B3和水疱性口炎病毒在内的各种病毒的抗病毒活性。这突显了3-乙基-5-碘异噁唑衍生物在抗病毒研究中的潜力,正如Lee、Park和Kim (2008)所展示的。
抗癌和电化学行为
研究还集中在合成异噁唑衍生物以探究其潜在的抗癌特性和电化学行为。Badiger, Khatavi, & Kamanna (2022)的研究评估了合成的异噁唑化合物对肺癌细胞的体外抗癌活性。这些化合物的电化学行为也得到了研究,显示出作为新型药物候选物的潜力。
抗微生物活性
对新型异噁唑烯的合成进行了研究,包括3-乙基-5-碘异噁唑的衍生物,用于抗微生物活性。Gaonkar, Rai, & Prabhuswamy (2007)的一项关于新型异噁唑烯的研究展示了强到弱的抗微生物活性,表明在开发新的抗微生物剂方面具有潜力。
抗结核活性
关于与3-乙基-5-碘异噁唑相关的甲氟喹-异噁唑羧酸酯的研究显示了在抗结核活性方面的有希望的结果。Mao等人(2010)发现这些化合物对结核分枝杆菌具有高度特异性,并在感染的巨噬细胞中表现出有效性,表明它们在结核病治疗中的潜力(Mao et al., 2010)。
缓蚀作用
异噁唑衍生物也被研究用于缓蚀作用。Aslam等人(2020)研究了一种异噁唑衍生物作为环境友好的缓蚀剂,用于酸性介质中的低碳钢,显示出高的缓蚀效率(Aslam et al., 2020)。
安全和危害
未来方向
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research and development in the synthesis and application of isoxazole derivatives, including 3-Ethyl-5-iodo-isoxazole.
作用机制
It’s significant in the field of drug discovery due to its presence in various therapeutic agents . Isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .
生化分析
Biochemical Properties
3-Ethyl-5-iodo-isoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, isoxazole derivatives are known to bind to enzymes such as histone deacetylases (HDACs), thereby modulating gene expression and cellular processes . The interaction between 3-Ethyl-5-iodo-isoxazole and HDACs can lead to the inhibition of enzyme activity, resulting in changes in chromatin structure and gene transcription.
Cellular Effects
3-Ethyl-5-iodo-isoxazole exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isoxazole derivatives have been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation, survival, and metabolism.
Molecular Mechanism
The molecular mechanism of 3-Ethyl-5-iodo-isoxazole involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can act as an inhibitor of specific enzymes, such as HDACs, by binding to their active sites and preventing substrate access . This inhibition can result in the accumulation of acetylated histones, leading to changes in chromatin structure and transcriptional regulation. Additionally, 3-Ethyl-5-iodo-isoxazole may interact with other proteins and receptors, influencing their activity and downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Ethyl-5-iodo-isoxazole can change over time due to factors such as stability, degradation, and long-term effects on cellular function. The compound’s stability in various conditions, including different pH levels and temperatures, can influence its efficacy and potency . Degradation products of 3-Ethyl-5-iodo-isoxazole may also have distinct biological activities, contributing to the overall temporal effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Ethyl-5-iodo-isoxazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, 3-Ethyl-5-iodo-isoxazole may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, or neurotoxicity . Threshold effects and dose-response relationships are critical considerations in determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
3-Ethyl-5-iodo-isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation and elimination. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, half-life, and overall pharmacokinetic profile. Additionally, 3-Ethyl-5-iodo-isoxazole may influence metabolic flux and metabolite levels, impacting cellular energy production and homeostasis.
Transport and Distribution
The transport and distribution of 3-Ethyl-5-iodo-isoxazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilicity and molecular size can influence its ability to cross cell membranes and reach target sites . Once inside the cell, 3-Ethyl-5-iodo-isoxazole may interact with intracellular transporters and binding proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Ethyl-5-iodo-isoxazole can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 3-Ethyl-5-iodo-isoxazole may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting cellular processes such as metabolism and signaling.
属性
IUPAC Name |
3-ethyl-5-iodo-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZHPZAABZVAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


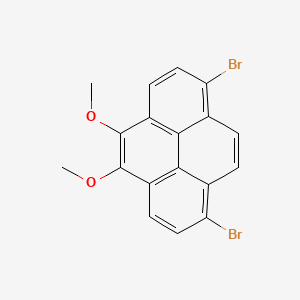

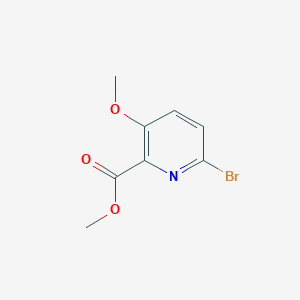
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
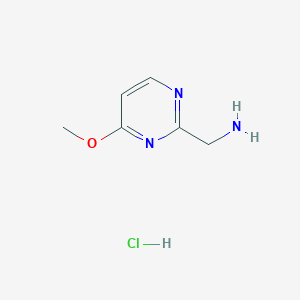
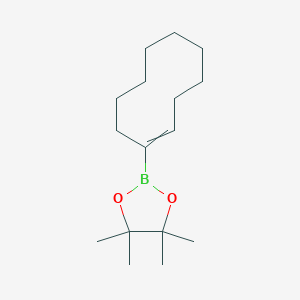
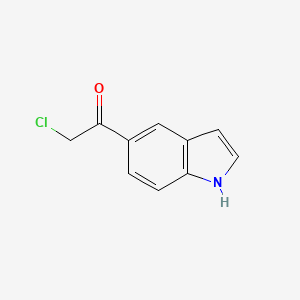

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)


![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
